molecular formula C13H35Br2N4O2P B13731877 Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide CAS No. 19143-05-6

Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide

Cat. No.: B13731877
CAS No.: 19143-05-6
M. Wt: 470.22 g/mol
InChI Key: RWVGENHLFLCGAX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide is a bis-quaternary ammonium compound featuring a central phosphorus-containing backbone. Its structure comprises two trimethylazanium (N(CH₃)₃⁺) groups linked via ethylamino chains to a phosphoryl core substituted with a propoxy group (OCH₂CH₂CH₃). The molecule carries a +2 charge neutralized by two bromide counterions. This architecture confers high hydrophilicity, making it soluble in polar solvents like water.

Properties

CAS No.

19143-05-6

Molecular Formula

C13H35Br2N4O2P

Molecular Weight

470.22 g/mol

IUPAC Name

trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium;dibromide

InChI

InChI=1S/C13H35N4O2P.2BrH/c1-8-13-19-20(18,14-9-11-16(2,3)4)15-10-12-17(5,6)7;;/h8-13H2,1-7H3,(H2,14,15,18);2*1H/q+2;;/p-2

InChI Key

RWVGENHLFLCGAX-UHFFFAOYSA-L

Canonical SMILES

CCCOP(=O)(NCC[N+](C)(C)C)NCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves multiple steps. The general synthetic route includes the reaction of a propoxy group with a trimethylazaniumyl ethylamino group, followed by phosphorylation and subsequent quaternization to form the final dibromide salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonium group to a phosphine, altering the compound’s reactivity.

    Substitution: The quaternary ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and quaternary ammonium compounds.

    Biology: This compound can be used in biochemical studies to investigate the interactions between phosphonium and ammonium groups with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide involves its interaction with molecular targets through its phosphonium and quaternary ammonium groups. These groups can form electrostatic interactions and hydrogen bonds with various biological molecules, influencing cellular pathways and processes. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other molecular interactions.

Comparison with Similar Compounds

Target Compound (C₁₃H₃₂Br₂N₄O₂P)

  • Functional Groups: Two trimethylazanium groups, phosphoramidate (P=O with amino and propoxy substituents).
  • Charge : +2 (balanced by two Br⁻ ions).
  • Key Features : High polarity due to dual quaternary ammonium centers and phosphoryl oxygen.

Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate Iodide (C₉H₂₃INO₂PS)

  • Functional Groups: Single trimethylazanium group, phosphonothiolate (P=S with ethoxy and thioether substituents).
  • Charge : +1 (balanced by I⁻).
  • Key Features : Presence of sulfur (thiolate) increases lipophilicity compared to phosphoryl oxygen. Likely less water-soluble than the target compound due to iodide counterion and reduced charge density.

2-[ethyl-[4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethyl-trimethyl-azanium Chloride (C₁₇H₂₂ClN₅O₂)

  • Functional Groups : Single trimethylazanium group, azo (N=N) chromophore, nitroaryl substituent.
  • Charge : +1 (balanced by Cl⁻).
  • Reduced solubility in water compared to the target compound due to aromaticity and lower charge.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₁₃H₃₂Br₂N₄O₂P C₉H₂₃INO₂PS C₁₇H₂₂ClN₅O₂
Counterion Br⁻ I⁻ Cl⁻
Charge +2 +1 +1
Solubility High (polar solvents) Moderate (iodide limits H₂O) Low (azo group reduces polarity)
Stability Hydrolytically sensitive (P=O) Oxidative susceptibility (S) Photodegradable (N=N)
Applications Surfactants, ionic liquids Organic synthesis, inhibitors Dyes, biological probes

Stability and Reactivity

  • The target compound’s phosphoramidate linkage may undergo hydrolysis under acidic/basic conditions, whereas the thiolate in ’s compound is prone to oxidation. The azo group in ’s compound is photolabile, limiting its stability in light-exposed environments .

Research Findings and Gaps

  • Target Compound: No direct pharmacological or catalytic studies were identified in the provided evidence. Further research is needed to explore its reactivity and applications.
  • Compound : The azo group’s conjugation system implies utility in photodynamic therapy or sensors, but empirical validation is absent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.